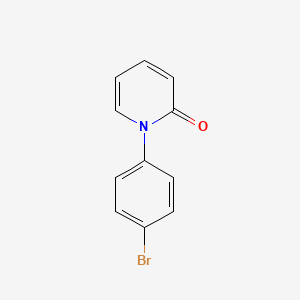

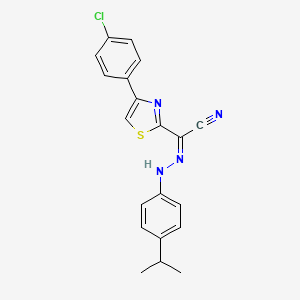

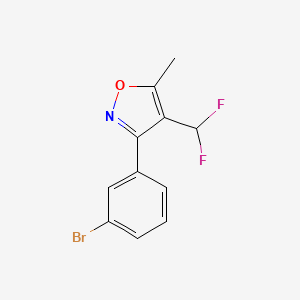

![molecular formula C26H28ClN5O B2371029 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900871-33-2](/img/structure/B2371029.png)

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine and its derivatives are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . Synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

Pyrimidine undergoes various chemical reactions. For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the solubility, melting point, boiling point, etc., can vary greatly among different pyrimidine derivatives .科学的研究の応用

Adenosine Receptor Affinity and Selectivity

Research on derivatives of the 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine class, which share structural similarities with the compound , focuses on targeting human adenosine A1 and A2A receptor subtypes. These studies have identified compounds with significant affinity and selectivity towards these receptors, suggesting potential applications in neurological disorders, inflammation, and cardiovascular diseases. Molecular modeling studies support these findings by providing insights into the compounds' binding modes at the receptor sites (Squarcialupi et al., 2017).

Antimicrobial Activity

Another area of application is the synthesis of novel compounds with antimicrobial properties. For example, studies on 5-alkyl-6-substituted uracils and related derivatives, including those with piperazinyl groups, have demonstrated potent antibacterial activities. These findings suggest that similar structures could be effective against a range of Gram-positive and Gram-negative bacteria (Al-Turkistani et al., 2011).

Anticancer Properties

Compounds within the pyrazolo[1,5-a]pyrimidine family have also been explored for their anticancer activities. The synthesis of novel derivatives and their evaluation against various cancer cell lines reveal that certain structures possess significant inhibitory effects. This indicates potential applications in cancer research, particularly in identifying new therapeutic agents (Abdellatif et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClN5O/c1-18-19(2)29-25-23(20-7-5-4-6-8-20)16-28-32(25)26(18)31-13-11-30(12-14-31)17-21-15-22(27)9-10-24(21)33-3/h4-10,15-16H,11-14,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEORNQPTMUCBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide](/img/structure/B2370949.png)

![tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate](/img/structure/B2370951.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2370955.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)